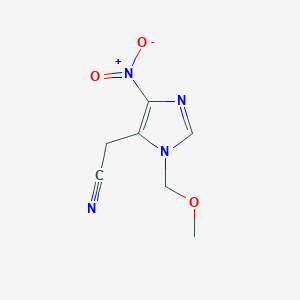
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Methoxymethylation: The methoxymethyl group is introduced at the 3-position through a reaction with methoxymethyl chloride in the presence of a base.
Acetonitrile Introduction: Finally, the acetonitrile group is introduced at the 4-position through a reaction with cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
- (3-Methyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Ethoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Methoxymethyl-5-amino-3H-imidazol-4-yl)-acetonitrile
Comparison:
- Uniqueness: (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is unique due to the presence of both the methoxymethyl and nitro groups, which confer specific chemical and biological properties.
- Chemical Properties: The presence of the methoxymethyl group can influence the compound’s solubility and reactivity, while the nitro group can affect its redox properties.
- Biological Activities: The combination of these functional groups may result in unique biological activities, making this compound a valuable target for further research.
Propriétés
Formule moléculaire |
C7H8N4O3 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-[3-(methoxymethyl)-5-nitroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8N4O3/c1-14-5-10-4-9-7(11(12)13)6(10)2-3-8/h4H,2,5H2,1H3 |
Clé InChI |
WYVRCSKVBAKJPI-UHFFFAOYSA-N |
SMILES canonique |
COCN1C=NC(=C1CC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















